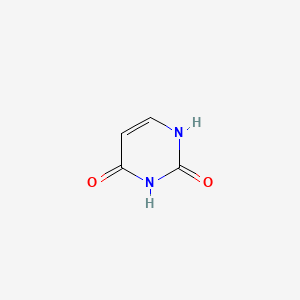

Uracil

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Hamigera avellanea, Paraphaeosphaeria minitans, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

One of four nucleotide bases in the nucleic acid RNA.

See also: Thymine (narrower); Cytosine (related).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Tale of Two Pyrimidines: An In-depth Technical Guide on the Role of Uracil in RNA versus DNA

Introduction: The Subtle Distinction with Profound Consequences

In the realm of molecular biology, the blueprint of life is encoded in the precise sequence of nucleotides within deoxyribonucleic acid (DNA). This genetic information is transcribed into ribonucleic acid (RNA), which then orchestrates the synthesis of proteins that carry out the vast majority of cellular functions. At the heart of this elegant flow of information lies a subtle yet critical chemical distinction between the pyrimidine bases used in these two nucleic acids: DNA utilizes thymine (T), while RNA employs uracil (U).[1][2][3][4][5][6][7][8][9][10] This guide provides a comprehensive technical exploration of the structural, functional, and evolutionary implications of this difference, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind this molecular divergence, the intricate cellular machinery that maintains this separation, and the pathological consequences of its breakdown.

Part 1: The Chemical and Structural Imperative for Fidelity and Function

The Methyl Group: A Small Addition with a Large Impact on Stability

Structurally, this compound and thymine are nearly identical; thymine is simply this compound with a methyl group at the fifth carbon position (5-methylthis compound).[8][10][11][12][13] This seemingly minor addition has profound consequences for the chemical stability of the nucleic acid. The methyl group in thymine enhances its resistance to photochemical mutation and oxidative damage compared to this compound, contributing to the overall stability of DNA.[11][12][13][14][15] This increased stability is paramount for a molecule that serves as the permanent repository of an organism's genetic information, which must be faithfully preserved across generations.[1][12][16]

The Mutagenic Threat of Cytosine Deamination

One of the most compelling reasons for the exclusion of this compound from DNA is the spontaneous deamination of cytosine.[11][15][17][18][19][20][21] Cytosine can undergo hydrolytic deamination to form this compound, a reaction that occurs with significant frequency in the cellular environment.[19][21][22] If this compound were a natural component of DNA, the cellular repair machinery would be unable to distinguish between a legitimate this compound base and one that arose from cytosine deamination.[12][14][15][17][20][23] This would lead to a G-C to A-T transition mutation during DNA replication, as the this compound would pair with adenine.[14][21] By utilizing thymine, the cell has evolved a clear distinction: any this compound found in DNA is recognized as an error and is promptly removed.[14][17][19][20][23]

RNA: A Transient Molecule with Different Priorities

In contrast to DNA, most RNA molecules are transient, serving as temporary copies of genetic information for protein synthesis.[7][16] Their relatively short lifespan means that the occasional deamination of cytosine to this compound does not pose the same long-term threat to the integrity of the genetic code.[19][24] Furthermore, the synthesis of this compound is energetically less expensive than that of thymine, which requires an additional methylation step.[12][24] For a molecule that is synthesized in large quantities and has a high turnover rate, the use of this compound is a more cost-effective strategy for the cell.

Part 2: The Cellular Gatekeepers: Maintaining the this compound-DNA Divide

The cell employs a sophisticated network of enzymes to ensure that this compound is largely excluded from DNA and to deal with any this compound that does arise.

dUTPase: The First Line of Defense

The enzyme deoxyuridine triphosphatase (dUTPase) plays a crucial role in preventing the incorporation of this compound into DNA in the first place.[25] It hydrolyzes dUTP to dUMP and pyrophosphate, thereby maintaining a low cellular concentration of dUTP.[25] This minimizes the chance of DNA polymerase mistakenly incorporating dUTP instead of dTTP during DNA replication.[19][25]

This compound-DNA Glycosylase (UDG): The Vigilant Repair Enzyme

When this compound does find its way into the DNA duplex, either through misincorporation or cytosine deamination, it is recognized and removed by a class of enzymes called this compound-DNA glycosylases (UDGs).[18][26][27][28][29][30][31][32] UDGs are key components of the base excision repair (BER) pathway.[26][28][29][30] There are several families of UDGs, with UNG being the most well-studied.[22][26][27][28][30]

The mechanism of this compound removal by UNG is a fascinating example of molecular precision. The enzyme scans the DNA for this compound and, upon finding it, flips the this compound base out of the double helix and into its active site.[28][29][30] It then cleaves the N-glycosidic bond between the this compound base and the deoxyribose sugar, creating an abasic (AP) site without disrupting the phosphodiester backbone.[18][26][29]

Diagram: Base Excision Repair of this compound in DNA

Caption: The Base Excision Repair (BER) pathway for removing this compound from DNA.

Part 3: The Consequences of this compound in DNA

The presence of this compound in DNA is not a benign event. Failure to efficiently remove it can have severe consequences for the cell and the organism.

Genomic Instability and Mutagenesis

As previously discussed, the deamination of cytosine to this compound, if left unrepaired, leads to C-G to T-A transition mutations.[21][22] The accumulation of such mutations can contribute to genomic instability, a hallmark of cancer.[33] In fact, folate deficiency, which can lead to an imbalance in nucleotide pools and increased this compound misincorporation, has been linked to an increased risk of certain cancers.[34][35]

DNA Strand Breaks and Cell Death

The repair process for this compound in DNA, while essential, can itself be a source of DNA damage if overwhelmed. The base excision repair pathway involves the creation of transient single-strand breaks.[33] If the rate of this compound incorporation is high, for example, due to a deficiency in folate or dUTPase, the repair machinery can become saturated.[25][36] This can lead to the accumulation of single-strand breaks, which can be converted into more deleterious double-strand breaks, ultimately triggering programmed cell death (apoptosis).[19][33] This phenomenon, known as "thymine-less cell death," is a mechanism that can be exploited in cancer therapy.[19]

| Consequence of this compound in DNA | Molecular Mechanism | Cellular Outcome |

| Mutagenesis | Cytosine deamination to this compound, leading to U-A pairing during replication. | C-G to T-A transition mutations. |

| Genomic Instability | Accumulation of mutations and DNA strand breaks. | Increased risk of cancer and other diseases.[33] |

| Apoptosis | Overwhelmed base excision repair leading to double-strand breaks. | Programmed cell death ("thymine-less cell death").[19] |

Part 4: Experimental Methodologies for the Detection of this compound in DNA

The ability to accurately detect and quantify this compound in DNA is crucial for research into DNA repair, cancer biology, and toxicology. Several methods have been developed for this purpose.

Protocol: Comet Assay (Single Cell Gel Electrophoresis) for this compound Detection

This protocol is a modification of the standard comet assay to specifically detect this compound in the DNA of single cells.[37]

Principle: The assay involves embedding cells in agarose on a microscope slide, lysing the cells to release the DNA, and then treating the DNA with this compound-DNA glycosylase (UDG). UDG will create nicks in the DNA at the sites of this compound incorporation. During electrophoresis, the nicked DNA will migrate out of the nucleus, forming a "comet" tail. The intensity of the tail is proportional to the amount of this compound in the DNA.

Step-by-Step Methodology:

-

Cell Preparation: Harvest and resuspend cells in ice-cold phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Lysis: After the agarose has solidified, remove the coverslip and immerse the slide in a lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.

-

Enzyme Treatment: Wash the slides with enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0). Add 50 µL of UDG (1 unit/µg of DNA) to each slide, cover with a coverslip, and incubate for 30 minutes at 37°C.[37]

-

Alkaline Unwinding and Electrophoresis: Immerse the slides in an electrophoresis tank containing an alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to unwind the DNA. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5). Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA in the comet tail using image analysis software.

Other Detection Methods

Other methods for detecting this compound in DNA include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and quantitative method that involves the enzymatic release of this compound from DNA, followed by derivatization and analysis by GC-MS.[35]

-

PCR-based methods: These methods utilize the property of certain DNA polymerases to stall at this compound residues.[38][39] Real-time PCR can be used to quantify the amount of this compound in a specific genomic region.[38]

-

Immunological methods: These techniques use antibodies that specifically recognize this compound in DNA.

Conclusion: A Tale of Two Pyrimidines with a Moral for Genomic Integrity

The differential use of this compound and thymine in RNA and DNA is a testament to the evolutionary pressures that have shaped the mechanisms of genetic information storage and transfer. The exclusion of this compound from DNA is a critical strategy for maintaining genomic integrity by providing a clear signal for the repair of mutagenic cytosine deamination events. The intricate interplay of enzymes like dUTPase and this compound-DNA glycosylase underscores the cell's commitment to preserving the fidelity of its genetic blueprint. For researchers in drug development and the life sciences, a deep understanding of these fundamental processes is essential for developing novel therapeutic strategies that target DNA repair pathways and for elucidating the molecular basis of diseases linked to genomic instability.

References

- 1. Why this compound is Only Present in RNA? - GeeksforGeeks [geeksforgeeks.org]

- 2. DNA and RNA | Computational Medicine Center at Thomas Jefferson University [cm.jefferson.edu]

- 3. What Is the Difference Between DNA and RNA? | Britannica [britannica.com]

- 4. This compound: Structure, Synthesis and Uses [allen.in]

- 5. Is this compound in Dna or Rna - Oreate AI Blog [oreateai.com]

- 6. nebula.org [nebula.org]

- 7. The Differences Between DNA and RNA [thoughtco.com]

- 8. pediaa.com [pediaa.com]

- 9. This compound - Genomics Education Programme [genomicseducation.hee.nhs.uk]

- 10. homework.study.com [homework.study.com]

- 11. Molecular structure differences between this compound and thymine_Chemicalbook [chemicalbook.com]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. Why Thymine is present in DNA instead of this compound ? - GeeksforGeeks [geeksforgeeks.org]

- 16. fiveable.me [fiveable.me]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. This compound in DNA: error or signal? – scienceinschool.org [scienceinschool.org]

- 20. reddit.com [reddit.com]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. earthlingnature.wordpress.com [earthlingnature.wordpress.com]

- 24. biology.stackexchange.com [biology.stackexchange.com]

- 25. Keeping this compound Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]

- 27. This compound in DNA--occurrence, consequences and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. grokipedia.com [grokipedia.com]

- 30. This compound-DNA glycosylases-structural and functional perspectives on an essential family of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 32. This compound in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Deoxythis compound in DNA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pnas.org [pnas.org]

- 35. This compound misincorporation into DNA and folic acid supplementation1 - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Presence and consequence of this compound in preneoplastic DNA from folate/methyl-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. This compound misincorporation in human DNA detected using single cell gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. A one-step method for quantitative determination of this compound in DNA by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to Uracil Biosynthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil, a fundamental pyrimidine base, is indispensable for the synthesis of RNA and plays a crucial role in various cellular processes. The precise regulation of its intracellular concentration through intricate biosynthetic and degradative pathways is paramount for maintaining genomic integrity and cellular homeostasis. This guide provides a comprehensive exploration of the core pathways governing this compound metabolism: the de novo and salvage pathways for its synthesis, and the reductive and oxidative pathways for its degradation. We will delve into the enzymatic machinery, regulatory mechanisms, and clinical significance of these pathways, offering insights for researchers and professionals in drug development.

Introduction: The Centrality of this compound in Cellular Metabolism

This compound is a pyrimidine nucleobase that is a constituent of ribonucleic acid (RNA). Its metabolism is a critical aspect of cellular function, ensuring a balanced supply of pyrimidine nucleotides required for nucleic acid synthesis, as well as for the synthesis of phospholipids, glycoproteins, and glycogen.[1] The cellular pool of this compound and its derivatives is tightly controlled through a dynamic interplay between synthesis (de novo and salvage pathways) and degradation. Dysregulation of these pathways can lead to severe pathological conditions, including metabolic disorders and increased susceptibility to certain diseases.[2] Furthermore, enzymes involved in this compound metabolism are significant targets for chemotherapeutic agents.

This compound Biosynthesis: Building the Blocks of RNA

Cells employ two primary routes for the synthesis of this compound-containing nucleotides: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[3][4]

The De Novo Pathway: From Simple Molecules to Uridine Monophosphate (UMP)

The de novo synthesis of pyrimidines is an energy-intensive process that occurs in the cytoplasm of eukaryotic cells and involves a series of six enzymatic steps to produce Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5]

Key Enzymatic Steps:

-

Carbamoyl Phosphate Synthesis: The pathway initiates with the synthesis of carbamoyl phosphate from glutamine, bicarbonate (CO₂), and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) , a key regulatory enzyme in animals.[3][6] In bacteria, this step is also the starting point but the subsequent regulatory control differs.[7]

-

Carbamoyl Aspartate Formation: Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate, a reaction catalyzed by Aspartate Transcarbamoylase (ATCase) . In bacteria, ATCase is the primary regulatory point of the pathway.[6][7]

-

Ring Closure to Dihydroorotate: The enzyme Dihydroorotase catalyzes the cyclization of carbamoyl aspartate to form dihydroorotate.[1]

-

Oxidation to Orotate: Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the outer surface of the inner mitochondrial membrane in eukaryotes, oxidizes dihydroorotate to orotate.[5]

-

Formation of Orotidine 5'-Monophosphate (OMP): Orotate Phosphoribosyltransferase (OPRT) catalyzes the transfer of a ribose-5-phosphate group from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to orotate, forming Orotidine 5'-Monophosphate (OMP).[8][9][10] In mammals, OPRT is part of a bifunctional enzyme called UMP synthase, which also possesses the subsequent enzymatic activity.[11]

-

Decarboxylation to Uridine 5'-Monophosphate (UMP): Finally, OMP Decarboxylase removes a carboxyl group from OMP to yield Uridine 5'-Monophosphate (UMP).[7] In mammals, this activity is also part of the UMP synthase enzyme.[11]

From UMP, subsequent phosphorylation steps catalyzed by kinases produce UDP and UTP, the latter being the direct precursor for CTP synthesis and a substrate for RNA polymerase.

Visualization of De Novo this compound Biosynthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Deoxythis compound in DNA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. How this compound Participates in Nucleotide Synthesis Pathways-pharma ingredients [hbgxchemical.com]

- 5. microbenotes.com [microbenotes.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. davuniversity.org [davuniversity.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. fiveable.me [fiveable.me]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

The Pivotal Role of Uracil Modifications in tRNA: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Transfer RNA (tRNA) molecules are fundamental to the fidelity and efficiency of protein synthesis. Beyond their primary sequence, tRNAs are extensively decorated with a diverse array of post-transcriptional chemical modifications. These modifications are not mere decorations; they are critical for tRNA structure, stability, and function, acting as a sophisticated regulatory layer in gene expression. Among the most prevalent and functionally significant are the modifications of uracil. This in-depth technical guide provides a comprehensive exploration of the core functions of three key this compound modifications in tRNA: dihydrouridine (D), pseudouridine (Ψ), and 5-methyluridine (m⁵U). We will delve into the enzymatic machinery responsible for their synthesis, their profound impact on tRNA biology, and their emerging roles in cellular signaling and human disease. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the intricate world of the tRNA epitranscriptome.

Introduction: The Unseen Influence of the tRNA Epitranscriptome

Transfer RNA serves as the physical link between the messenger RNA (mRNA) codon and the corresponding amino acid, making it a central player in translation.[1][2] The canonical cloverleaf secondary structure and L-shaped tertiary structure of tRNA are crucial for its function, and these are heavily influenced by over 100 different types of post-transcriptional modifications.[3][4] These modifications, collectively termed the "epitranscriptome," fine-tune tRNA properties to ensure accurate codon recognition, maintain reading frame, and modulate the overall rate of protein synthesis.[5]

This compound, a fundamental pyrimidine base in RNA, is a frequent target for enzymatic modification. These modifications introduce significant chemical and structural diversity, impacting everything from the local flexibility of the tRNA molecule to its interaction with the ribosome and aminoacyl-tRNA synthetases.[3][6] Dysregulation of these modifications has been increasingly linked to a spectrum of human diseases, including neurological disorders, metabolic diseases, and cancer, making the enzymes that catalyze these modifications attractive targets for novel therapeutic interventions.[5][7][8]

Dihydrouridine (D): The Architect of Flexibility

Dihydrouridine is one of the most common modified nucleosides in tRNA, characterized by the reduction of the C5-C6 double bond of the this compound ring.[6][9] This seemingly simple change has profound structural consequences, converting the planar aromatic ring of this compound into a non-planar, puckered conformation.[6]

Enzymatic Synthesis of Dihydrouridine

Dihydrouridine is synthesized by a family of flavin-dependent enzymes known as dihydrouridine synthases (DUSs).[9] In humans, there are several DUS enzymes with distinct specificities for different uridine positions within various tRNAs. These enzymes utilize NADPH as a cofactor to catalyze the reduction of uridine.[10]

Structural and Functional Implications of Dihydrouridine

The primary role of dihydrouridine is to introduce conformational flexibility into the otherwise rigid tRNA structure.[11][12] This increased flexibility, particularly within the D-loop (named for its high dihydrouridine content), is thought to be crucial for the correct folding and stabilization of the tRNA's tertiary structure.[12][13] By disrupting base stacking, the D modification allows the D-loop and T-loop to interact, forming the characteristic elbow of the L-shaped tRNA.[14] While its direct role in the catalytic cycle of translation is still being elucidated, evidence suggests that D-modified tRNAs are found on actively translating ribosomes.[11]

Dihydrouridine and Cellular Stress Response

Emerging research indicates a link between dihydrouridine and the cellular response to oxidative stress. The synthesis of dihydrouridine is sensitive to the intracellular redox state, with the activity of some DUS enzymes being affected by oxidative stress conditions.[11] This suggests a potential role for dihydrouridine levels in modulating translation in response to environmental insults.

Figure 1: Dihydrouridine synthesis pathway and its link to oxidative stress.

Pseudouridine (Ψ): The Isomer of Stability and Precision

Pseudouridine is the most abundant RNA modification, an isomer of uridine where the glycosidic bond is between C5 of the this compound ring and the C1' of the ribose, instead of the usual N1-C1' bond.[15][16] This C-C bond provides greater rotational freedom and an additional hydrogen bond donor at the N1 position.[17]

Enzymatic Synthesis of Pseudouridine

Pseudouridine is synthesized by a large family of enzymes called pseudouridine synthases (PUSs).[5] In eukaryotes, there are ten distinct PUS families (PUS1-10), each responsible for modifying specific uridines in various RNA molecules, including tRNA.[5] These enzymes recognize specific structural elements and sequences in their target RNAs to catalyze the isomerization of uridine to pseudouridine.[16]

The Multifaceted Roles of Pseudouridine in tRNA Function

The functions of pseudouridine in tRNA are diverse and crucial for translational fidelity.[15]

-

Enhanced Stability: Pseudouridine modifications contribute significantly to the thermal stability of tRNA.[18] For instance, a single pseudouridine at position 39 can increase the melting temperature of the anticodon stem.[18] This increased stability is vital for maintaining the correct tRNA structure, especially under stress conditions like heat shock.[18]

-

Translational Accuracy: Pseudouridine in and around the anticodon loop can influence codon recognition and the accuracy of translation.[16] It helps to fine-tune the interaction between the tRNA and the ribosome, ensuring the correct amino acid is incorporated into the growing polypeptide chain.[16]

-

Ribosome Binding: Pseudouridine modifications can affect the binding affinity of tRNA to the ribosome, which is a critical step in protein synthesis.[16]

Pseudouridylation and Nutrient Sensing through the TOR Pathway

Recent studies have revealed a fascinating link between tRNA pseudouridylation and the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism in response to nutrient availability. In yeast, starvation or inhibition of the TORC1 complex induces pseudouridylation at specific sites in non-coding RNAs. Conversely, the absence of certain tRNA modifications can trigger a starvation-like transcriptional response even in nutrient-rich conditions, suggesting that the modification status of tRNA can act as a signal for nutrient availability.

Figure 2: Interplay between tRNA pseudouridylation and the TOR signaling pathway.

5-Methyluridine (m⁵U): A Key Player in tRNA Maturation and Translational Speed

5-methyluridine, also known as ribothymidine, is a highly conserved modification found at position 54 in the T-loop of most tRNAs.[19][20] It is formed by the addition of a methyl group to the C5 position of uridine.

Enzymatic Synthesis of 5-Methyluridine

The methylation of uridine at position 54 is catalyzed by the enzyme tRNA (this compound-5-)-methyltransferase, known as TrmA in E. coli and TRMT2A in mammals.[19][20] This enzyme uses S-adenosylmethionine (SAM) as the methyl donor.

Functional Significance of 5-Methyluridine

The m⁵U54 modification plays a crucial role in the final stages of tRNA maturation and in modulating the speed of translation.[19][21]

-

tRNA Maturation: The TRMT2A enzyme not only catalyzes the methylation reaction but also acts as a tRNA chaperone, promoting the correct folding of the tRNA molecule.[22] The presence of m⁵U54 can also influence the formation of other modifications on the tRNA, indicating a role in a coordinated modification network.[19]

-

Modulation of Ribosome Translocation: Recent studies have shown that tRNAs lacking m⁵U54 are less sensitive to drugs that inhibit ribosome translocation.[19][20] This suggests that m⁵U54 acts as a modulator of the speed at which the ribosome moves along the mRNA, thereby influencing the overall rate of protein synthesis.[19][21]

5-Methyluridine and Cell Cycle Regulation

There is growing evidence linking TRMT2A and m⁵U54 to cell cycle control. Overexpression of TRMT2A has been shown to decrease cell proliferation, while its deficiency can lead to increased cell growth.[1] This suggests that TRMT2A may act as a cell cycle regulator, although the precise mechanisms are still under investigation.[23]

Experimental Methodologies for Studying this compound Modifications in tRNA

The study of tRNA modifications requires specialized techniques for their detection and quantification. Here, we provide an overview of key experimental workflows.

tRNA Isolation and Purification

A prerequisite for any downstream analysis is the isolation of high-quality tRNA.

Step-by-Step Protocol:

-

Cell Lysis: Harvest cells and lyse them using a suitable method (e.g., Trizol reagent or mechanical disruption).

-

Total RNA Extraction: Perform a standard phenol-chloroform extraction to isolate total RNA.

-

tRNA Enrichment:

-

Size-Exclusion Chromatography: Separate tRNA from larger RNAs (mRNA, rRNA) and smaller RNA fragments.

-

Anion-Exchange Chromatography: Further purify tRNA based on its charge.

-

Polyacrylamide Gel Electrophoresis (PAGE): For the highest purity, total RNA can be resolved on a denaturing PAGE gel, and the tRNA band (typically 70-90 nucleotides) can be excised and eluted.

-

-

Quality Control: Assess the purity and integrity of the isolated tRNA using a Bioanalyzer or similar capillary electrophoresis system. The A260/A280 ratio should be approximately 2.0.

Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the comprehensive identification and quantification of tRNA modifications.

Workflow:

-

Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

-

Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: The separated nucleosides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. Modifications are identified based on their unique mass-to-charge ratio and fragmentation patterns.

-

Quantification: The abundance of each modified nucleoside can be quantified by comparing its peak area to that of an internal standard.

Detection of Pseudouridine using CMC Chemistry followed by Sequencing

Due to its isomeric nature, pseudouridine cannot be distinguished from uridine by mass alone. Chemical derivatization with N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide (CMC) allows for its detection.

Protocol Overview:

-

CMC Treatment: React the tRNA with CMC, which forms a stable adduct with pseudouridine at the N3 position.

-

Alkaline Hydrolysis: Treat the RNA with an alkaline solution to remove CMC adducts from guanosine and uridine, while the adduct on pseudouridine remains.

-

Reverse Transcription: The bulky CMC adduct on pseudouridine acts as a block to reverse transcriptase, causing the enzyme to stall one nucleotide before the modification.

-

Sequencing Analysis: The positions of these reverse transcription stops can be mapped by next-generation sequencing, revealing the locations of pseudouridine.

Nanopore Sequencing for Direct RNA Modification Detection

Direct RNA sequencing using nanopores offers a revolutionary approach to simultaneously sequence tRNA and detect modifications without the need for reverse transcription or amplification.

Workflow:

-

Library Preparation: Ligate sequencing adapters directly to the 3' and 5' ends of the purified native tRNA.

-

Nanopore Sequencing: The adapted tRNA is passed through a protein nanopore. As the RNA molecule moves through the pore, it causes characteristic disruptions in an ionic current.

-

Data Analysis: The raw electrical signal is basecalled to determine the RNA sequence. Modifications on the RNA bases cause subtle but detectable changes in the current signal compared to the canonical bases. These deviations can be analyzed by specialized algorithms to identify the type and location of modifications.

Figure 3: Experimental workflows for the analysis of tRNA modifications.

This compound Modifications in tRNA as Therapeutic Targets

The critical roles of this compound modifications in tRNA function and their links to disease make the enzymes responsible for these modifications compelling targets for drug development.

| Modification | Enzyme Family | Associated Diseases | Therapeutic Potential |

| Dihydrouridine (D) | DUS | Cancer | Inhibition of DUS enzymes could selectively target cancer cells with altered redox metabolism.[15] |

| Pseudouridine (Ψ) | PUS | Neurological disorders, Mitochondrial diseases, Cancer | Modulators of PUS activity could correct aberrant tRNA function in these diseases.[5][8] |

| 5-Methyluridine (m⁵U) | TRMT2A | Cancer, Neurological disorders | Targeting TRMT2A could impact cell cycle progression and translation fidelity in cancer cells.[1][23] |

Table 1: Summary of this compound modifications in tRNA and their therapeutic potential.

Conclusion and Future Perspectives

The study of this compound modifications in tRNA has unveiled a complex and dynamic layer of gene expression regulation. Dihydrouridine, pseudouridine, and 5-methyluridine are not merely static components of the tRNA molecule but are integral to its proper folding, stability, and function in translation. Their involvement in cellular signaling pathways, such as the oxidative stress response and nutrient sensing, highlights their role in cellular adaptation and homeostasis. The continued development of advanced analytical techniques, such as nanopore sequencing, will undoubtedly accelerate our understanding of the tRNA epitranscriptome and its intricate connections to human health and disease. This knowledge will pave the way for the development of novel therapeutic strategies that target the enzymes responsible for these critical modifications, offering new hope for the treatment of a wide range of diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Beyond RNA modification: a novel role for tRNA modifying enzyme in oxidative stress response and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qian.human.cornell.edu [qian.human.cornell.edu]

- 4. Ubiquitin regulates TORC1 in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential redox sensitivity of tRNA dihydrouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Transfer RNA is highly unstable during early amino acid starvation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of protein aggregation and starvation response by tRNA modification defects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The TOR signaling pathway regulates starvation-induced pseudouridylation of yeast U2 snRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. State Transitions in the TORC1 Signaling Pathway and Information Processing in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ait1 regulates TORC1 signaling and localization in budding yeast | eLife [elifesciences.org]

- 15. mdpi.com [mdpi.com]

- 16. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Metabolism Meets Translation: Dietary and Metabolic Influences on tRNA Modifications and Codon Biased Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sketchviz.com [sketchviz.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

The Gatekeeper of Genomic Integrity: A Technical Guide to the Mechanism of Uracil-DNA Glycosylase

For researchers, scientists, and drug development professionals, understanding the fundamental mechanisms of DNA repair is paramount. Among the cell's most critical guardians is Uracil-DNA Glycosylase (UDG), an enzyme that initiates the Base Excision Repair (BER) pathway to correct one of the most common and potentially mutagenic DNA lesions: this compound.[1][2][3] This guide provides an in-depth exploration of the UDG mechanism, from lesion recognition to catalysis, and discusses its significance as a therapeutic target.

The Imperative for this compound Removal

This compound, a normal component of RNA, arises in DNA through two primary pathways: the spontaneous deamination of cytosine and the misincorporation of dUMP during DNA replication.[1][4] Cytosine deamination is a frequent event, leading to a U:G mismatch that, if unrepaired, results in a G:C to A:T transition mutation upon the next round of replication.[5][6] The misincorporation of dUMP in place of dTMP creates a U:A pair, which is less immediately mutagenic but can still compromise genomic stability. UDG's primary role is to identify and remove these errant this compound bases, thereby preventing mutations and maintaining the integrity of the genetic code.[4][7][8]

The UDG Superfamily: A Classification

The this compound-DNA Glycosylase superfamily is a diverse group of enzymes classified into six families based on their sequence, structure, and substrate specificity.[1][2][9]

| Family | Key Members | Substrate Specificity | Notes |

| Family 1 (UNG) | Human UNG1 (mitochondrial), UNG2 (nuclear), E. coli UDG | Excises this compound from both single-stranded (ssDNA) and double-stranded (dsDNA), with a preference for ssDNA.[1][6] | The most extensively studied family. Human UNG2 is crucial for nuclear DNA repair and is involved in antibody diversity.[5][10] |

| Family 2 (MUG/TDG) | E. coli Mismatch-specific this compound Glycosylase (MUG), Human Thymine DNA Glycosylase (TDG) | Mismatch-specific; primarily acts on U:G mispairs.[1][11][12] TDG can also excise thymine from T:G mismatches. | Recognizes the widowed guanine on the complementary strand.[6] |

| Family 3 (SMUG) | Human SMUG1 (Single-strand-selective Monofunctional this compound-DNA Glycosylase) | Acts on both ssDNA and dsDNA but has broader substrate specificity, removing other modified pyrimidines. | |

| Family 4 & 5 | Primarily found in hyperthermophiles.[3] | Exhibit unique biochemical and structural characteristics adapted to extreme environments.[3] | |

| Family 6 | Found in some archaea. | Broader activity, including the removal of some oxidized bases.[2] |

This guide will focus primarily on the well-characterized Family 1 UNG enzymes, as they represent the archetypal mechanism.

The Catalytic Mechanism: A Step-by-Step Dissection

The action of UDG is a highly dynamic and elegant process involving lesion detection, substrate binding, dramatic conformational changes, and chemical catalysis. The mechanism is often described as a "pinch-push-pull" or "pinch-push-plug-pull" model.[2][7][13][14][15]

Step 1: Lesion Scanning and the "Pinch"

UDG does not simply wait for this compound to present itself; it actively scans DNA.[4][16] The enzyme binds nonspecifically to the DNA backbone and induces a significant kink, compressing the phosphodiester backbone.[4][7] This compression, mediated by conserved Pro-rich and Gly-Ser loops, facilitates the interrogation of individual bases.[4][7]

Step 2: Base Flipping - The "Push" and "Plug"

Upon encountering a this compound, UDG employs a remarkable "base-flipping" mechanism.[1][13][15] A key player in this step is a conserved leucine residue (Leu272 in human UNG) that inserts into the minor groove of the DNA helix, occupying the space vacated by the this compound.[4][8][14][17] This "push-and-plug" action stabilizes the extrahelical conformation of the deoxyuridine nucleotide, rotating it completely out of the DNA base stack and into the enzyme's active site.[4][13][14][15]

Step 3: Specificity and Catalysis - The "Pull"

Once flipped, the this compound base is drawn into a highly specific binding pocket that is precisely shaped to accommodate it, effectively excluding thymine (which has an additional methyl group) and other pyrimidines.[5][8] This tight fit constitutes the "pull" of the mechanism.[4][14]

The catalytic core of the reaction involves the hydrolytic cleavage of the N-glycosidic bond linking the this compound base to the deoxyribose sugar.[2][7][8] The reaction proceeds through a stepwise, dissociative mechanism:

-

Glycosidic Bond Cleavage : The bond is cleaved, resulting in an oxocarbenium ion intermediate and a uracilate anion.[1][18] A conserved histidine residue (His268 in human UNG) helps stabilize the negative charge on the leaving this compound base.[8][17]

-

Nucleophilic Attack : A conserved aspartate residue (Asp145 in human UNG) activates a water molecule.[1][8] This activated water then acts as a nucleophile, attacking the C1' of the deoxyribose sugar.[7][18]

-

Product Formation : This attack resolves the oxocarbenium ion, and a final proton transfer yields free this compound and an abasic (AP) site in the DNA backbone.[1][7][18]

This entire process leaves the phosphodiester backbone of the DNA intact.[1]

Caption: The catalytic cycle of this compound-DNA Glycosylase (UDG).

The Broader Context: Base Excision Repair (BER)

UDG's action is merely the first step in the multi-enzyme BER pathway.[3][4][19] The creation of the AP site by UDG is a critical handoff point.

Caption: The Base Excision Repair (BER) pathway initiated by UDG.

-

AP Site Recognition : An AP Endonuclease (APE1 in humans) recognizes the abasic site.

-

Incision : APE1 cleaves the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate.

-

Synthesis & Cleaning : DNA Polymerase β removes the 5' sugar phosphate and inserts the correct nucleotide (cytosine in the case of a former U:G mismatch).

-

Ligation : DNA Ligase seals the remaining nick in the DNA backbone, completing the repair.

Interestingly, UDG binds tightly to the AP site it creates, which may protect the cell from the potentially toxic effects of the abasic site until APE1 can take over.[4]

UDG as a Therapeutic Target

The critical roles of UDG in maintaining genomic integrity and in various pathological processes make it an attractive target for drug development.[20][21][22]

-

Cancer Therapy : Many chemotherapeutic agents, such as 5-fluorothis compound (5-FU) and pemetrexed, work by inducing the incorporation of this compound into the DNA of rapidly dividing cancer cells.[23] The cell's attempt to repair this damage via UDG can lead to a futile cycle of repair and re-incorporation, ultimately causing DNA strand breaks and cell death. Inhibiting UDG can sensitize cancer cells to these agents, enhancing their therapeutic efficacy.[2][23]

-

Antiviral Therapy : Several viruses, including herpesviruses and poxviruses, encode their own UDG enzymes that are essential for their replication and virulence.[24] Additionally, host UDG can be important for the lifecycle of viruses like HIV-1.[22][24] Developing specific inhibitors for viral UDGs or modulating host UDG activity represents a promising antiviral strategy.[22]

The development of small-molecule inhibitors targeting UDG is an active area of research.[20][23][24] Strategies include designing this compound analogs that bind tightly to the active site and developing compounds that target the DNA-binding groove to prevent the enzyme from engaging its substrate.[20][23]

Experimental Protocols for UDG Analysis

Studying UDG activity and inhibition is crucial for both basic research and drug discovery. Fluorescence-based assays are commonly used due to their high sensitivity and suitability for high-throughput screening.[25][26][27]

Principle of a Fluorescence-Based UDG Activity Assay

This method utilizes a single-stranded or hairpin DNA oligonucleotide probe containing one or more this compound bases. The probe is labeled with a fluorophore (e.g., FAM) on one end and a quencher on the other. In its intact, hairpin state, the quencher is in close proximity to the fluorophore, resulting in low fluorescence (quenching).

When UDG is added, it excises the this compound bases, creating AP sites. These sites are labile and can be cleaved by subsequent treatment with an AP endonuclease (like Endonuclease IV) or by heat and alkaline conditions.[28] This cleavage breaks the probe, separating the fluorophore from the quencher and leading to a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the UDG activity.

Caption: Experimental workflow for a fluorescence-based UDG activity assay.

Detailed Step-by-Step Methodology

Objective: To measure the activity of a purified UDG enzyme and determine the IC50 value of a potential inhibitor.

Materials:

-

Purified human UDG (UNG2)

-

This compound-containing hairpin DNA probe (e.g., 5'-FAM-CGC GTC GUA GUC GAC GCG-Quencher-3')

-

UDG Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)[29]

-

Endonuclease IV

-

Test inhibitor compound

-

96-well microplate, black

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Dilute the U-DNA probe to a final concentration of 100 nM in UDG Reaction Buffer.

-

Prepare serial dilutions of the UDG enzyme in UDG Reaction Buffer on ice.

-

For the inhibition assay, prepare serial dilutions of the test compound. Prepare a control with vehicle (e.g., DMSO).

-

-

Reaction Setup (Total Volume 50 µL):

-

For Activity Measurement: To each well, add 25 µL of 2x UDG Reaction Buffer and 5 µL of the U-DNA probe. Add 10 µL of the serially diluted UDG enzyme. Add buffer to bring the final volume to 50 µL.

-

For Inhibition Assay: To each well, add 25 µL of 2x UDG Reaction Buffer, 5 µL of the U-DNA probe, and 5 µL of the serially diluted inhibitor. Pre-incubate for 10 minutes. Initiate the reaction by adding 5 µL of UDG (at a concentration that gives a robust signal, e.g., its EC50). Add buffer to bring the final volume to 50 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a set time (e.g., 30 minutes).[30] The optimal time should be determined to ensure the reaction is in the linear range.

-

-

AP Site Cleavage:

-

Stop the glycosylase reaction and initiate cleavage by adding 5 µL of Endonuclease IV to each well.

-

Incubate at 37°C for an additional 15 minutes.

-

Alternative: Stop the reaction by adding NaOH to a final concentration of 0.1 M and heating at 95°C for 5 minutes.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity on a plate reader (e.g., Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

For the activity assay, plot fluorescence intensity versus enzyme concentration.

-

For the inhibition assay, calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

-

Causality and Self-Validation:

-

Why a hairpin probe? The hairpin structure brings the fluorophore and quencher into close proximity, ensuring a low background signal and a high dynamic range upon cleavage.

-

Why include DTT? The reducing agent DTT helps maintain the enzyme in an active state by preventing the oxidation of cysteine residues.

-

Controls: A "no UDG" control is essential to measure background fluorescence. A "no this compound" DNA probe control can validate that the observed activity is specific to the this compound base. A known UDG inhibitor, such as the protein Ugi, can serve as a positive control for inhibition assays.[1]

Conclusion

This compound-DNA glycosylase is a master of molecular precision, employing a sophisticated mechanism of DNA scanning, base flipping, and catalysis to safeguard the genome. Its fundamental role in DNA repair and its intersection with cancer and virology have established UDG as a compelling target for therapeutic intervention. A thorough understanding of its mechanism, coupled with robust experimental methodologies, will continue to drive innovation in both fundamental science and drug development.

References

- 1. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Structure and function of the this compound DNA glycosylases from hyperthermophiles: Elucidating DNA this compound repair mechanisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Base excision repair initiation revealed by crystal structures and binding kinetics of human this compound‐DNA glycosylase with DNA | The EMBO Journal [link.springer.com]

- 5. Properties and functions of human this compound-DNA glycosylase from the UNG gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and function in the this compound-DNA glycosylase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]

- 8. Human this compound-DNA Glycosylase [chem.uwec.edu]

- 9. This compound-DNA glycosylases-structural and functional perspectives on an essential family of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UNG this compound DNA glycosylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. InterPro [ebi.ac.uk]

- 12. Crystal structure of a G:T/U mismatch-specific DNA glycosylase: mismatch recognition by complementary-strand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutational analysis of the base-flipping mechanism of this compound DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. This compound-directed ligand tethering: an efficient strategy for this compound DNA glycosylase (UNG) inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound-Directed Ligand Tethering: An Efficient Strategy for this compound DNA Glycosylase (UNG) Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting this compound-DNA glycosylases for therapeutic outcomes using insights from virus evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An effective human this compound-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. This compound-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. assaybiotechnology.com [assaybiotechnology.com]

The Tale of a Methyl Group: A Comparative Analysis of Uracil and Thymine for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil and thymine, two pyrimidine nucleobases, form the foundation of the genetic code, yet a subtle structural distinction—a single methyl group—dictates their profound functional divergence between RNA and DNA. This guide provides an in-depth exploration of the chemical properties that differentiate this compound from thymine, offering a comparative analysis of their structure, stability, and enzymatic recognition. We will delve into the evolutionary rationale for thymine's presence in DNA, focusing on its role in maintaining genomic integrity. Furthermore, this guide will illuminate how these nuanced chemical differences are strategically exploited in the development of targeted therapeutics, particularly in oncology and virology. Detailed experimental protocols for the analytical differentiation of these bases are also provided to equip researchers with practical, field-proven methodologies.

The Core Distinction: Structure and Physicochemical Properties

At first glance, this compound and thymine share a highly similar pyrimidine ring structure. However, the presence of a methyl group at the fifth carbon (C5) position in thymine (5-methylthis compound) is the critical differentiator that underpins their distinct biological roles.[1][2] this compound is the demethylated form of thymine.[3] This seemingly minor addition has significant repercussions for the molecule's chemical personality.

Both bases are planar, aromatic compounds that can engage in hydrogen bonding with adenine, forming two hydrogen bonds in a Watson-Crick base pair.[1][3] However, the methyl group in thymine is hydrophobic and influences its interactions within the DNA double helix.[4] It has been proposed that this methyl group helps to lock thymine into a specific conformation, reducing the potential for mismatches with bases other than adenine, a problem to which this compound is more susceptible.[4][5]

Diagram 1: Chemical Structures of this compound and Thymine

A depiction of the core chemical structures of this compound and Thymine.

| Property | This compound | Thymine | Reference |

| Molar Mass | 112.0868 g/mol | 126.1133 g/mol | [1] |

| Molecular Formula | C4H4N2O2 | C5H6N2O2 | [1] |

| pKa (N1-H) | ~9.38 | ~9.86 | [6][7] |

| UV λmax (pH 7) | ~259 nm | ~265 nm | [8] |

Chemical Stability: The Evolutionary Driver for Thymine in DNA

The central dogma of molecular biology hinges on the faithful storage and transmission of genetic information, a task for which DNA must be exceptionally stable. The selection of thymine over this compound in DNA is a cornerstone of this stability and is primarily driven by two key chemical factors: resistance to mutagenic deamination and enhanced photochemical stability.

The Deamination Dilemma: A Cellular Proofreading Imperative

One of the most common and mutagenic lesions in DNA is the spontaneous deamination of cytosine, which converts it into this compound.[9] This is a frequent event, estimated to occur around 100 times per cell per day.[4] If this compound were a natural component of DNA, the cellular repair machinery would be unable to distinguish between a legitimate this compound and one that arose from cytosine deamination.[5][9] This would lead to a G-C to A-T transition mutation during DNA replication, as the newly formed this compound would pair with adenine.

By utilizing thymine as the designated partner for adenine in DNA, the cell has evolved a highly effective proofreading mechanism. Any this compound detected in DNA is recognized as an error and is promptly excised by the enzyme this compound-DNA Glycosylase (UDG).[4][10] This enzyme initiates the base excision repair (BER) pathway, which replaces the incorrect this compound with the correct cytosine, thereby preserving the integrity of the genetic code.[10][11] The presence of thymine essentially "tags" the correct "T" position, making any "U" an unambiguous signal for repair.[6]

Diagram 2: Cytosine Deamination and DNA Repair

This diagram illustrates the consequences of cytosine deamination.

Photochemical Stability

The methyl group in thymine also provides enhanced protection against photochemical damage, particularly from UV radiation.[4][9] While both pyrimidines can form dimers upon UV exposure, a common form of DNA damage, this compound is also susceptible to forming a stable photohydration product, which is less of an issue for thymine.[4] The increased resistance of thymine to photochemical mutation contributes to the overall stability of the genetic message stored in DNA.[9]

Enzymatic Recognition and Metabolism

The cellular machinery that synthesizes and maintains nucleic acids exhibits a high degree of specificity for either this compound or thymine, a discrimination that is fundamental to their distinct roles.

-

DNA Polymerases: While most DNA polymerases cannot distinguish between dUTP and dTTP during replication, the cellular environment is maintained with very low levels of dUTP.[12] This is achieved by the enzyme dUTPase, which efficiently hydrolyzes dUTP to dUMP, preventing its incorporation into DNA.[12]

-

Thymidylate Synthase: The synthesis of thymine nucleotides is an energetically more expensive process than that for this compound nucleotides.[13] Thymidylate synthase is the key enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), the precursor for dTTP.[14] This methylation step is a critical control point in DNA synthesis.

-

This compound-DNA Glycosylase (UDG): As mentioned, UDG is the primary enzyme responsible for recognizing and removing this compound from DNA.[10][15] It scans the DNA for this compound and, upon finding it, flips the base out of the helix and into its active site, where it cleaves the N-glycosidic bond, initiating the repair process.[11][16] The specificity of UDG for this compound is crucial for maintaining the fidelity of the genome.[9]

Exploiting Chemical Differences in Drug Development

The distinct chemical properties and metabolic pathways of this compound and thymine provide fertile ground for the development of targeted therapies, most notably in the field of oncology.

The Case of 5-Fluorothis compound (5-FU)

5-Fluorothis compound (5-FU) is a pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades.[14][17] It functions as an antimetabolite, exploiting the metabolic pathways of this compound and thymine to induce cancer cell death.[18]

Once administered, 5-FU is converted into several active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase.[18][19] FdUMP forms a stable ternary complex with the enzyme and its cofactor, effectively blocking the synthesis of dTMP.[19][20] This leads to a depletion of dTTP, which is essential for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[14]

-

Fluorouridine triphosphate (FUTP): This metabolite can be incorporated into RNA in place of UTP, disrupting RNA processing and function.[18][19]

-

Fluorodeoxyuridine triphosphate (FdUTP): This can be misincorporated into DNA, further contributing to DNA damage and cell death.[19][20]

The efficacy of 5-FU is a direct consequence of its ability to mimic this compound and interfere with the synthesis of thymine, highlighting the therapeutic potential of targeting the chemical differences between these two bases.

Diagram 3: Mechanism of Action of 5-Fluorothis compound

A diagram showing how 5-FU disrupts DNA and RNA synthesis.

Experimental Protocols for Differentiation and Analysis

The accurate separation and quantification of this compound and thymine are essential for various research applications, from metabolic studies to the analysis of DNA damage and repair. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a widely used and robust method for this purpose.

Protocol: HPLC-UV Analysis of this compound and Thymine

Objective: To separate and quantify this compound and thymine in a sample using reverse-phase HPLC with UV detection.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.8

-

Mobile Phase B: Acetonitrile

-

This compound and Thymine analytical standards

-

Sample for analysis (e.g., hydrolyzed DNA, cell extract)

Methodology:

-

Standard Preparation:

-

Prepare stock solutions of this compound and thymine (e.g., 1 mg/mL) in deionized water.

-

Create a series of working standards by serial dilution to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

-

Sample Preparation:

-

If analyzing nucleic acids, perform acid or enzymatic hydrolysis to release the free bases.

-

Centrifuge the sample to remove any precipitates.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Data Analysis:

-

Identify the peaks for this compound and thymine in the sample chromatogram by comparing their retention times with those of the standards.

-